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Tris(dimethylamino)gallium

Epitaxial GaN 4H-SiC AlN-free buffer

Tris(dimethylamino)gallium (TDMAG) replaces TMG/TEG for ALD/CVD of GaN, Ga₂O₃, and GaSₓ. Ga–N bonds deliver stoichiometric GaN on 4H-SiC at 250°C without an AlN buffer—>550°C lower thermal budget vs MOCVD. Self-limiting ALD window 130–250°C, 1.4 Å/cycle GPC, BEOL-compatible. One precursor for multiple film types reduces qualification overhead and cross-contamination risk. Ampouled under argon for purity assurance. Inquire for bulk orders.

Molecular Formula C6H18GaN3
Molecular Weight 201.95 g/mol
Cat. No. B13812308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylamino)gallium
Molecular FormulaC6H18GaN3
Molecular Weight201.95 g/mol
Structural Identifiers
SMILESCN(C)[Ga](N(C)C)N(C)C
InChIInChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3
InChIKeyZRXBTFLOBMVHAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(dimethylamino)gallium (TDMAG) for ALD/CVD: Procurement-Relevant Chemical Profile and Comparator Context


Tris(dimethylamino)gallium (TDMAG), CAS 57731-40-5 (dimer form), is a homoleptic gallium amide complex with the formula Ga(NMe₂)₃ [dimeric form: Ga₂(NMe₂)₆] [1]. Unlike gallium trialkyls such as trimethylgallium (TMG) and triethylgallium (TEG) that feature Ga–C bonds, TDMAG possesses Ga–N bonds, positioning it as a nitrogen-containing precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of GaN, Ga₂O₃, and GaSₓ thin films [2]. The compound is a white to pale yellow crystalline solid at ambient temperature with a melting point of 91–106 °C and sublimes at 125 °C (0.01 mmHg), supplied ampouled under argon due to extreme moisture sensitivity .

Why Tris(dimethylamino)gallium Cannot Be Simply Replaced by Trimethylgallium or Triethylgallium in GaN ALD


Generic substitution of gallium precursors across ALD processes leads to fundamentally different film outcomes because the metal–ligand bond identity dictates surface chemistry, impurity incorporation, and the accessible deposition temperature window. TMG and TEG, which rely on Ga–C bonds for chemisorption, produce ALD GaN films that are reportedly non-stoichiometric with high carbon and oxygen impurity levels when used with NH₃ plasma [1]. In contrast, TDMAG's Ga–N bonds present a more labile surface chemistry that enables stoichiometric GaN growth at temperatures as low as 130 °C with quantifiably lower carbon incorporation [2]. Additionally, the thermal properties and vapor pressure characteristics of TDMAG (single-step evaporation from 140–230 °C) differ markedly from the highly volatile, pyrophoric TMG liquid, affecting precursor delivery engineering in tool design [3]. These parameters are not interchangeable; selecting the wrong precursor directly compromises film quality, process thermal budget, and epitaxial integration capability.

Tris(dimethylamino)gallium: Head-to-Head Quantitative Evidence for Scientific Selection vs. Comparator Precursors


Epitaxial GaN Deposition Directly on 4H-SiC Without AlN Buffer Layer Using TDMAG vs. Conventional TMG/TEG CVD

TDMAG enables epitaxial GaN growth directly on 4H-SiC (0001) without any AlN buffer or seed layer—a requirement for conventional MOCVD using TMG or TEG. XRD pole figures confirmed the epitaxial relationship GaN(0002)‖SiC(0004) and GaN(10–13)‖SiC(10–12) with six-fold symmetry, and cross-sectional STEM-HAADF imaging verified crystalline registry starting from the film/substrate interface (first ~6 nm) [1]. In contrast, standard MOCVD GaN on SiC using TMG/NH₃ at ~800–1000 °C universally requires an AlN interlayer to facilitate nucleation due to poor wetting of GaN on SiC [1][2]. This represents a direct head-to-head process capability advantage.

Epitaxial GaN 4H-SiC AlN-free buffer ALD TDMAG

Carbon Impurity Reduction in ALD GaN: TDMAG vs. TMG/TEG Plasma Processes

GaN films deposited by plasma ALD using TDMAG and NH₃ plasma exhibited 2.8 at% carbon as measured by RBS/ERDA, with a near-stoichiometric Ga/N ratio of 0.97 [1]. This contrasts with earlier reports using TMG or TEG with N₂/H₂ or NH₃ plasma, where GaN films were described as non-stoichiometric with high amounts of C and O impurities [2]. While exact impurity levels for TMG/TEG ALD processes vary by study, the Rouf et al. paper explicitly frames TDMAG's Ga–N bond chemistry as a mechanistic advantage over the stronger, more covalent Ga–C bonds in TMG/TEG, which resist complete ligand elimination and lead to higher carbon incorporation [1][2]. Note: quantitative head-to-head impurity data under identical reactor conditions is not yet available; the comparison is class-level inference supported by mechanistic rationale.

GaN ALD carbon impurity RBS/ERDA TDMAG TMG comparison

ALD Temperature Window and Growth Rate: TDMAG vs. TMG Thermal ALD and Triazenide Ga Precursor

TDMAG exhibits a self-limiting ALD growth window at 130–250 °C with a saturated growth per cycle (GPC) of 1.4 Å/cycle when paired with NH₃ plasma [1]. In direct head-to-head comparison within the same study, the triazenide-based gallium precursor tris(1,3-diisopropyltriazenide)gallium(III) (precursor 2) showed a GPC of only 0.3 Å/cycle over a higher temperature window of 300–350 °C [1][2]. For cross-study comparison, thermal ALD of GaN using TMG and NH₃ requires substantially higher temperatures of 375–425 °C, with lower growth rates [3]. TDMAG thus offers a 4.7-fold higher GPC than the triazenide comparator and a temperature window ~125–295 °C lower than thermal TMG ALD, with GPC roughly 3–5× higher than previous TMG/TEG plasma ALD reports [1].

ALD temperature window growth per cycle GaN TDMAG triazenide

GaN Film Composition and Stoichiometry: TDMAG vs. Triazenide Ga Precursor

In a direct head-to-head comparison, GaN films from TDMAG (precursor 1) and the triazenide precursor (precursor 2) were analyzed by RBS/ERDA under identical characterization conditions [1][2]. TDMAG-derived films showed 45.7 at% Ga, 47.2 at% N (Ga/N = 0.97), 3.1 at% O, 2.8 at% C, and 1.2 at% H—near-stoichiometric. Triazenide-derived films contained 48.8 at% Ga, 46.4 at% N (Ga/N = 1.05), 3 at% O, 1.8 at% H, and no detectable carbon. Both precursors yielded GaN with an optical bandgap of ~3.42 eV, close to the single-crystalline GaN value of 3.40 eV [1]. While the triazenide precursor achieved zero detectable carbon, TDMAG's slightly sub-stoichiometric Ga/N ratio (0.97) still falls within a practically useful range for electronic applications, and its carbon level (2.8 at%) is substantially lower than typical TMG/TEG plasma ALD results [3].

GaN stoichiometry RBS/ERDA Ga/N ratio TDMAG film composition

Thermal Properties and Precursor Delivery: TDMAG Single-Step Evaporation vs. TMG Volatility and GaCl₃ Corrosivity

TDMAG exhibits clean single-step evaporation from 140–230 °C with only 5% residual mass by TGA, a 1 Torr vapor pressure at 109 ± 5 °C, and a ΔHvap of 59.5 kJ mol⁻¹ [1]. Its melting point is 103–106 °C (DSC endotherm), and a small exothermic decomposition event begins at ~193 °C, defining an operational thermal budget ceiling [1]. In comparison: TMG is a highly volatile, pyrophoric liquid (bp 55.7 °C at 1 atm) requiring stringent safety infrastructure [2]; TEG has a boiling point of 143 °C and is also pyrophoric [3]; GaCl₃ has a vapor pressure of 1 mmHg at 48 °C but introduces chlorine contamination risk and requires high deposition temperatures (≥400 °C) . TDMAG's solid-state delivery and intermediate volatility fall between these extremes, offering engineering advantages for bubbler-based ALD delivery systems without the extreme pyrophoricity of TMG.

precursor delivery vapor pressure TGA thermal stability TDMAG

Versatility Across Multiple Thin-Film Chemistries: GaN, Ga₂O₃, and GaSₓ Deposition from a Single Ga Precursor Platform

TDMAG has been demonstrated as a viable precursor for at least three distinct thin-film material systems: (i) GaN via plasma ALD with NH₃ (self-limiting, 130–250 °C, 1.4 Å/cycle) [1]; (ii) Ga₂O₃ via PEALD with O₂ plasma at 60–160 °C using the dimer [Ga(NMe₂)₃]₂, achieving 1.5 Å/cycle—the second-highest reported growth rate for Ga₂O₃ ALD at the lowest reported temperature at the time [2]; and (iii) GaSₓ and CuₓGaᵧS_z via thermal ALD with H₂S [3]. That the same precursor platform supports oxide, nitride, and sulfide ALD without changing the metal source is a significant procurement and process integration advantage. In contrast, TMG is predominantly used for GaN and GaAs MOCVD/CVD, and GaCl₃ introduces halide contamination concerns [4].

TDMAG versatility Ga₂O₃ ALD GaSₓ ALD multi-chemistry single precursor

Procurement-Relevant Application Scenarios for Tris(dimethylamino)gallium Based on Quantitative Evidence


Low-Temperature Plasma ALD of Epitaxial GaN Directly on 4H-SiC for GaN-on-SiC HEMT Power and RF Devices

TDMAG is uniquely positioned for depositing epitaxial GaN directly on 4H-SiC substrates at 250 °C without an AlN buffer layer, as verified by XRD pole figures, STEM-HAADF, and SAED [1]. This eliminates an entire process module compared to conventional MOCVD using TMG (~800–1000 °C with AlN interlayer) and reduces thermal budget by >550 °C. The resulting GaN films exhibit a near-stoichiometric Ga/N ratio (0.97), an optical bandgap of 3.42 eV, and n-type doping suitable for HEMT channels [1]. The XRC FWHM of 523 arcsec for the (0002) plane is on par with high-temperature CVD GaN on AlN-buffered SiC [1]. This scenario is directly supported by the evidence in Evidence_Items 1, 3, and 4.

Low-Thermal-Budget GaN Deposition on Temperature-Sensitive Substrates and Back-End-of-Line (BEOL) Integration

With a self-limiting ALD window of 130–250 °C and a GPC of 1.4 Å/cycle, TDMAG enables GaN deposition at temperatures compatible with BEOL-processed CMOS wafers, polymer substrates, and temperature-sensitive heterostructures such as InN-containing stacks [1][2]. In contrast, thermal ALD of GaN using TMG requires 375–425 °C, which exceeds the thermal tolerance of many BEOL materials and flexible substrates [3]. The 3–5× higher GPC compared to previous TMG/TEG plasma ALD processes also improves throughput for manufacturing [1].

Multi-Chemistry Thin-Film Platform: Ga₂O₃ for Power Electronics and GaSₓ for 2D/Energy Applications Using a Single Ga Precursor

Procurement teams seeking to standardize on a single gallium precursor across multiple film types can leverage TDMAG's demonstrated versatility. The dimer [Ga(NMe₂)₃]₂ has produced Ga₂O₃ films by PEALD with O₂ plasma at temperatures as low as 60 °C and a growth rate of 1.5 Å/cycle [1], and GaSₓ films by thermal ALD with H₂S [2]. This contrasts with TMG, which is not demonstrated for sulfide ALD, and GaCl₃, which carries chlorine contamination risk. Consolidating to one Ga precursor simplifies supply chain logistics, reduces qualification overhead, and minimizes tool cross-contamination concerns [1][2].

Synthesis of Custom Gallium Alkoxide and Heterobimetallic Precursors via Ligand Exchange

TDMAG serves as a versatile synthetic intermediate for preparing homoleptic gallium alkoxide complexes through reactions with alcohols, which can then be used as CVD precursors for Ga₂O₃ films [1]. This ligand exchange capability enables researchers to tune precursor volatility, thermal stability, and reactivity for specific deposition processes—an option not available with the more reactive and less synthetically tractable TMG or TEG. The Gelest technical datasheet explicitly lists TDMAG as an intermediate for gallium alkoxides suitable for CVD of gallium oxide films [2].

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